molecular formula C12H17N3O B567070 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde CAS No. 1256561-21-3

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde

Cat. No. B567070
Key on ui cas rn: 1256561-21-3
M. Wt: 219.288
InChI Key: FLZUBYBFDYGLHX-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

6-chloropyridine-3-carbaldehyde (5.0 g, 35.32 mmol) and 1-ethylpiperazine (20.16 g, 176.60 mmol, 22.42 mL) were heated overnight in a mixture of DMF/water (1:1, 40 mL) at 100° C. The reaction mixture was extracted with ethyl acetate (2×100 mL). The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated to dryness to provide 6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde, which was used in the next reaction without any further purification (6.91 g, 89% yield); 1H NMR (400 MHz, DMSO-d6): δ 0.99 (t, 3H), 2.31 (q, 2H), 2.39 (m, 4H), 3.66 (m, 4H), 6.91 (d, J=9.2 Hz, 1H), 7.82 (d, J=9.2 Hz, 1H), 8.55 (s, 1H), 9.7 (s, 1H); LRMS (ES) m/z 219.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[CH3:11]>CN(C=O)C.O>[CH2:10]([N:12]1[CH2:17][CH2:16][N:15]([C:2]2[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=2)[CH2:14][CH2:13]1)[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=O
Name
Quantity
22.42 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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